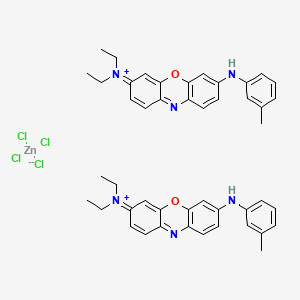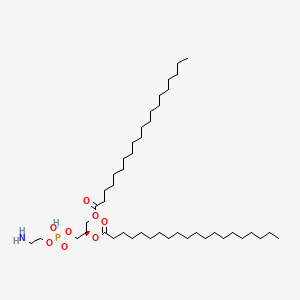
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is a chemical compound with the molecular formula C15H27N3O2S. It is known for its unique structure, which includes two amino groups, a dibutyl group, and a sulphonamide group attached to a toluene ring. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide typically involves the reaction of 2,6-diaminotoluene with dibutylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulphonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The sulphonamide group can be reduced to a sulfonic acid.
Substitution: The amino groups can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of sulfonic acids.
Substitution: Formation of N-substituted derivatives
Aplicaciones Científicas De Investigación
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulphonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminotoluene: Similar structure but with amino groups at different positions.
2,6-Diaminotoluene: Lacks the dibutyl and sulphonamide groups.
N,N-Dibutyl-4-toluenesulfonamide: Lacks the amino groups
Uniqueness
2,6-Diamino-N,N-dibutyltoluene-4-sulphonamide is unique due to the presence of both amino and sulphonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications .
Propiedades
Número CAS |
80198-26-1 |
|---|---|
Fórmula molecular |
C15H27N3O2S |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
3,5-diamino-N,N-dibutyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-4-6-8-18(9-7-5-2)21(19,20)13-10-14(16)12(3)15(17)11-13/h10-11H,4-9,16-17H2,1-3H3 |
Clave InChI |
QKJFIJCITRHJRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C(=C1)N)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




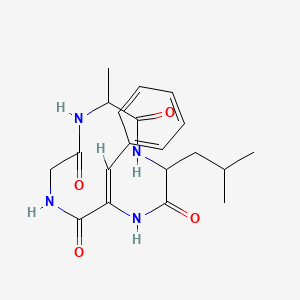
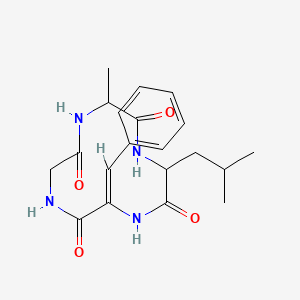
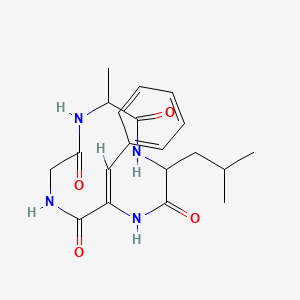
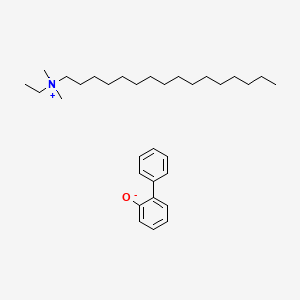
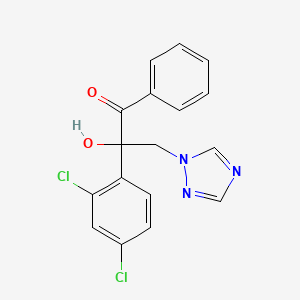
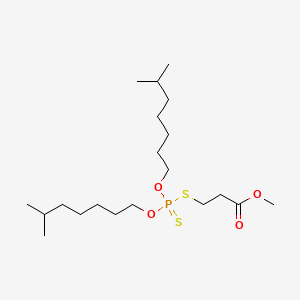
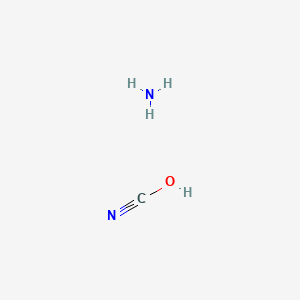
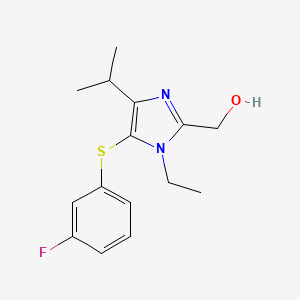
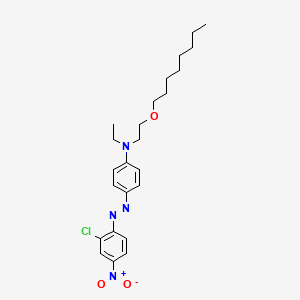
![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
